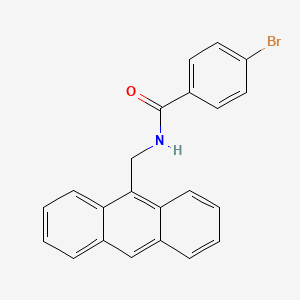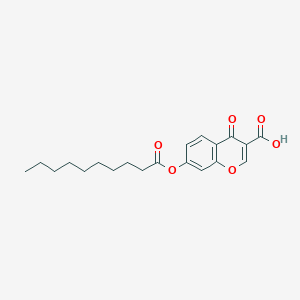
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is a chemical compound with a unique structure that includes a benzoic acid core substituted with a thietanyl group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(3-thietanyloxy)-, methyl ester typically involves the reaction of 4-hydroxybenzoic acid with 3-chlorothietane in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the nucleophilic substitution and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods can include the use of microreactors to control reaction parameters such as temperature, pressure, and residence time, thereby optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thietanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-(3-thietanyloxy)-, methyl ester involves its interaction with specific molecular targets. The thietanyl group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(3-thietanyl)-: Lacks the ester group, which may affect its reactivity and biological activity.
Benzoic acid, 4-(3-thietanyloxy)-, ethyl ester: Similar structure but with an ethyl ester group, which may influence its solubility and pharmacokinetics.
Benzoic acid, 4-(3-thietanyloxy)-, propyl ester: Another similar compound with a propyl ester group, affecting its physical and chemical properties.
Uniqueness
Benzoic acid, 4-(3-thietanyloxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the thietanyl group and the methyl ester functional group makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
647033-03-2 |
|---|---|
Fórmula molecular |
C11H12O3S |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
methyl 4-(thietan-3-yloxy)benzoate |
InChI |
InChI=1S/C11H12O3S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-15-7-10/h2-5,10H,6-7H2,1H3 |
Clave InChI |
JJIRFPSSCUJUMJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-8-[(propan-2-yl)oxy]-7-[2-(trifluoromethyl)phenyl]quinoline](/img/structure/B12608563.png)
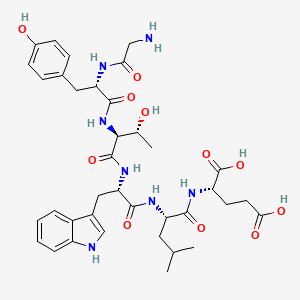
![2-[3-(2,4-Dichloro-5-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]phenol](/img/structure/B12608571.png)
![N-{[2-(Benzyloxy)phenyl]methyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12608573.png)

boranyl](/img/structure/B12608590.png)
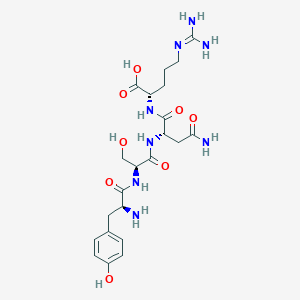
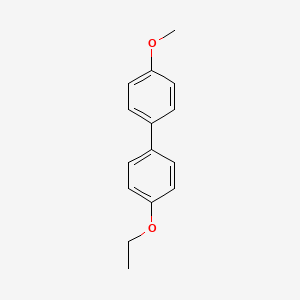
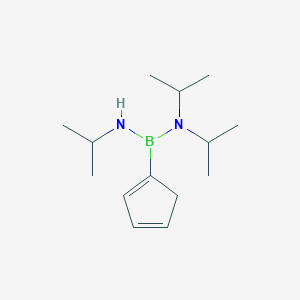
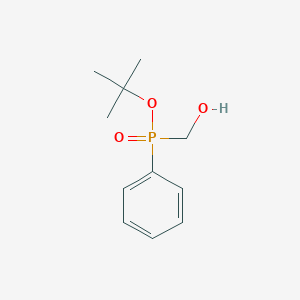
![9-Chloro-1-ethyl-2-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608620.png)

